Balanced Lipophilicity for Permeability and Solubility
The target compound exhibits a calculated partition coefficient (cLogP) of 2.57, which falls squarely within the optimal LogP range of 2–3 for oral drug candidates seeking to balance aqueous solubility and passive membrane permeability . In direct head-to-head comparison, its regioisomer 1-{[(4-bromo-2-chlorophenyl)methyl]amino}propan-2-ol shows a slightly lower cLogP of 2.36, while the 3-amino-1-arylpropanol analog registers a significantly higher cLogP of approximately 3.1. This places the target compound in a unique middle ground—more lipophilic than the propan-2-ol isomer (enhancing membrane partitioning) but less lipophilic than the direct aryl-amino derivative (reducing the risk of poor solubility and high metabolic clearance) .
Propan-2-ol isomer: 2.36
Direct aryl-amino analog: ≈3.1
Δ +0.21 / -0.53
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.57 |
| Comparator Or Baseline | 1-{[(4-Bromo-2-chlorophenyl)methyl]amino}propan-2-ol: cLogP = 2.36; 3-Amino-1-(4-bromo-2-chlorophenyl)propan-1-ol: cLogP ≈ 3.1 |
| Quantified Difference | ΔcLogP = +0.21 vs. propan-2-ol isomer; ΔcLogP = -0.53 vs. direct aryl-amino analog |
| Conditions | Calculated via the XLogP3 algorithm as reported by Chemsrc and PubChem |
Why This Matters
For medicinal chemists optimizing lead series, the 0.2–0.5 LogP unit differences between these isomers can translate into a 2- to 3-fold change in permeability coefficients and significant solubility shifts, making the target compound the preferred starting point when both permeability and solubility are required.
